AOAC Collaborative Study: Modified Method Using N-(1-Naphthyl)ethylenediamine Reduces Random Error vs. Official AOAC Griess Method
In a 23-laboratory collaborative study, a modified AOAC method employing N-(1-naphthyl)ethylenediamine and sulfanilamide—the structural class to which N,N-diethyl-N'-1-naphthylethylenediamine oxalate belongs—demonstrated significantly lower random error than the official AOAC method using conventional Griess reagents [1]. Statistical analysis using Youden's technique for matched-pair sample comparison confirmed that the random error for the modified method was significantly lower, while a t-test showed no difference in bias between the two methods [1].
| Evidence Dimension | Random error in nitrite quantification (inter-laboratory reproducibility) |
|---|---|
| Target Compound Data | Modified AOAC method with N-(1-naphthyl)ethylenediamine + sulfanilamide |
| Comparator Or Baseline | Official AOAC method with conventional Griess reagent formulation |
| Quantified Difference | Random error significantly lower (p < 0.05 by Youden's technique); standard curve linear up to 10 μg N/50 ml |
| Conditions | 23 collaborating laboratories; meat and meat product matrices; 20 min color development; absorbance measured at 540 nm |
Why This Matters
For procurement decisions in regulated food testing environments, significantly lower random error translates directly to reduced inter-laboratory variability and improved method reproducibility, which are critical parameters for AOAC-compliant analytical workflows.
- [1] Nicholas R, Fiddler W. Collaborative Study of Modified AOAC Method of Analysis for Nitrite in Meat and Meat Products. Journal of the Association of Official Analytical Chemists, 1977, 60(3): 594-599. doi:10.1093/jaoac/60.3.594. View Source
